

# (R)-(1,4-Dioxan-2-yl)methanol physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-(1,4-Dioxan-2-yl)methanol

Cat. No.: B591815

[Get Quote](#)

## An In-depth Technical Guide to (R)-(1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-(1,4-Dioxan-2-yl)methanol**, a key chiral building block in modern organic synthesis. The information presented herein is intended to support research and development activities by providing essential data on its characteristics, handling, and analytical protocols.

## Core Physical and Chemical Properties

**(R)-(1,4-Dioxan-2-yl)methanol** is a heterocyclic organic compound valued for its stereospecific structure, making it a useful intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The following table summarizes its key quantitative properties.

| Property                                         | Value                                        | Source(s)                                                   |
|--------------------------------------------------|----------------------------------------------|-------------------------------------------------------------|
| Molecular Formula                                | C5H10O3                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight                                 | 118.13 g/mol                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| CAS Number                                       | 406913-88-0                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| IUPAC Name                                       | [(2R)-1,4-dioxan-2-yl]methanol               | <a href="#">[3]</a>                                         |
| Appearance                                       | Colorless to light yellow liquid             | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Boiling Point                                    | 94-96 °C at 10 mmHg (for<br>racemic mixture) | <a href="#">[7]</a>                                         |
| 208.2 ± 15.0 °C (Predicted, for<br>S-enantiomer) |                                              | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> |
| Density                                          | 1.102 g/cm³ (Relative)                       | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Purity                                           | Typically ≥95%                               | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Storage Temperature                              | 2-8°C                                        | <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a> |

## Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are provided.

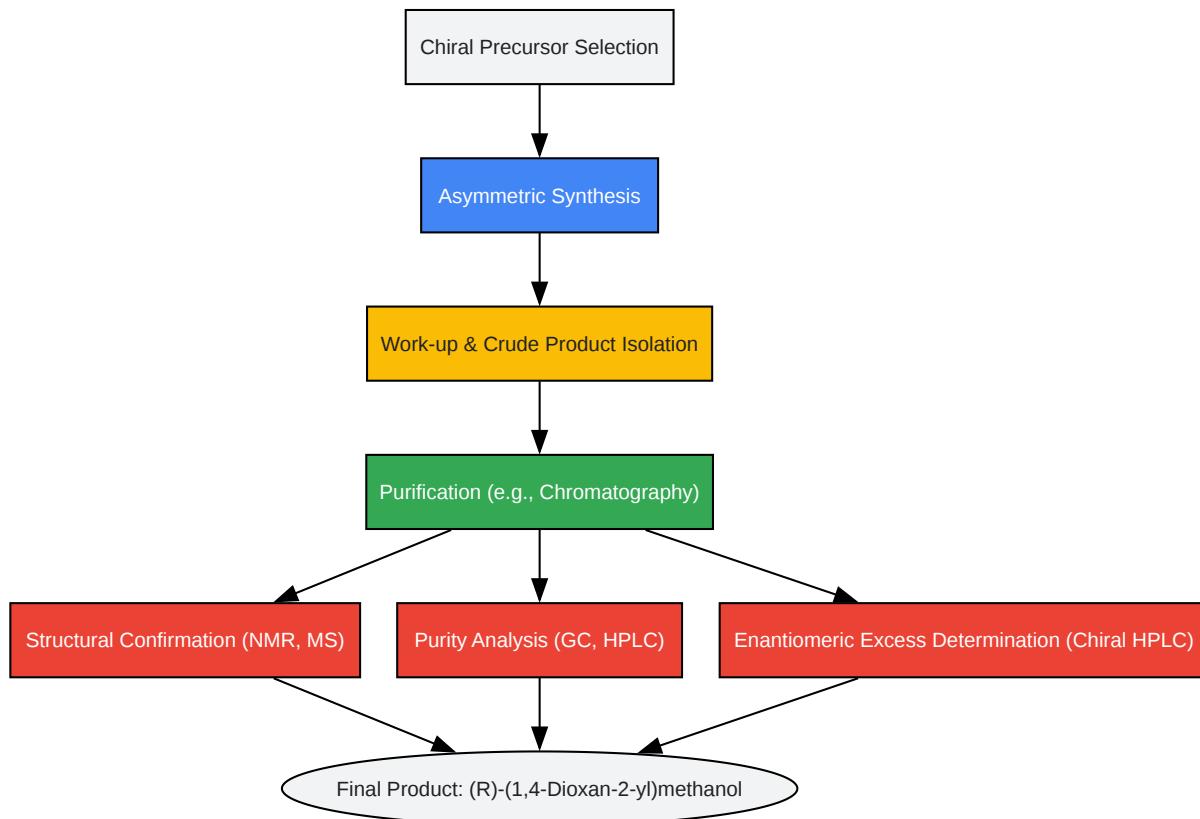
| Identifier Type | Identifier                                                        | Source(s)                               |
|-----------------|-------------------------------------------------------------------|-----------------------------------------|
| SMILES          | OC[C@@H]1COCCO1                                                   | <a href="#">[1]</a> <a href="#">[3]</a> |
| InChI           | InChI=1S/C5H10O3/c6-3-5-4-<br>7-1-2-8-5/h5-6H,1-<br>4H2/t5-/m1/s1 | <a href="#">[3]</a>                     |
| InChIKey        | CMEPUAROFJSGJN-<br>RXMQYKEDSA-N                                   | <a href="#">[3]</a>                     |
| MDL Number      | MFCD16620507                                                      | <a href="#">[1]</a> <a href="#">[3]</a> |

## Experimental Protocols

### Synthesis of (S)-(1,4-dioxan-2-yl)methanol

While a specific protocol for the (R)-enantiomer was not detailed in the search results, a general procedure for the synthesis of its enantiomer, (S)-(1,4-dioxan-2-yl)methanol, is available and provides a valuable reference. The principles of chiral synthesis would allow for adaptation to produce the (R)-enantiomer, likely by starting with a different chiral precursor.

General Procedure: To an ethanol solution (20 mL) of the starting intermediate (1.25 g, 4.74 mmol), palladium on carbon (10% w/w, 192 mg) is added.<sup>[6]</sup> The resulting reaction mixture is stirred under a hydrogen atmosphere for 18 hours. Upon completion of the reaction, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The filtrate is then concentrated under reduced pressure to yield the final product.<sup>[6]</sup>


## Analytical Characterization

A standard approach for the characterization of **(R)-(1,4-Dioxan-2-yl)methanol** would involve a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is used to confirm the proton environment of the molecule. For the (S)-enantiomer, the following chemical shifts have been reported in Chloroform-d:  $\delta$  (ppm): 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd,  $J$  = 11.7, 5.9 Hz, 1H), 3.46 (dd,  $J$  = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H).<sup>[6]</sup> The spectrum for the (R)-enantiomer is expected to be identical.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight.<sup>[10]</sup> A typical procedure would involve dissolving the sample in a volatile solvent like methanol and injecting it into the GC-MS system.<sup>[10]</sup>
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric excess of the compound, ensuring the stereochemical purity of the (R)-enantiomer.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral building block like **(R)-(1,4-Dioxan-2-yl)methanol**.



[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

## Safety and Handling

**(R)-(1,4-Dioxan-2-yl)methanol** is associated with several hazards. The GHS hazard statements for the racemic mixture indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).<sup>[4]</sup> Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work

should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool place (2-8°C).[5][7][9]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (R)-(1,4-Dioxan-2-yl)methanol 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]
- 2. API Data Summary Report Of (R)-(1,4-Dioxan-2-Yl)Methanol [chemxpert.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [amp.chemicalbook.com]
- 6. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]
- 7. (1 , 4-Dioxan-2-yl)methanol | 29908-11-0 [sigmaaldrich.com]
- 8. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 9. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]
- 10. itspsolutions.com [itspsolutions.com]
- To cite this document: BenchChem. [(R)-(1,4-Dioxan-2-yl)methanol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591815#r-1-4-dioxan-2-yl-methanol-physical-and-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)